4H-Cyclopenta[b]quinoxaline
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Overview
Description
4H-Cyclopenta[b]quinoxaline is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylenediamine with nitro-olefins in the presence of a catalyst such as copper bromide in ethanol at elevated temperatures . Another method involves the alkylation of 2,6-dibromo-4H-cyclopenta[b]quinoxaline in aqueous conditions, which offers high yields and mild reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 4H-Cyclopenta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have diverse applications in organic synthesis and material science.
Scientific Research Applications
4H-Cyclopenta[b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
4H-Cyclopenta[b]dithiophene: This compound shares a similar fused ring structure but contains sulfur atoms instead of nitrogen.
4H-Dithieno[3,2-b2’,3’-d]silol: Another related compound with a fused ring system that includes silicon atoms.
Uniqueness: 4H-Cyclopenta[b]quinoxaline is unique due to its nitrogen-containing quinoxaline ring, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photovoltaic devices .
Properties
CAS No. |
269-66-9 |
---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
9H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-7,12H |
InChI Key |
DAXCFBXWFKCGKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC3=N2 |
Origin of Product |
United States |
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